Cas no 161988-89-2 (1-Bromo-4-ethyl-2-nitrobenzene)
1-Bromo-4-ethyl-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-ethyl-2-nitroBenzene
- 1-bromo-4-ethyl-2-nitro-benzene
- 1-bromo-4ethyl-2-nitrobenzene
- MXBMKNNPFIPIBM-UHFFFAOYSA-N
- InChI=1/C8H8BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H
- 161988-89-2
- EN300-329577
- DA-09643
- SCHEMBL278730
- 1-Bromo-4-ethyl-2-nitrobenzene
-
- MDL: MFCD22490689
- Inchi: 1S/C8H8BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
- InChI Key: MXBMKNNPFIPIBM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])CC
Computed Properties
- Exact Mass: 228.97384g/mol
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 3.2
1-Bromo-4-ethyl-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-329577-0.05g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 0.05g |
$1261.0 | 2023-09-04 | ||
| Enamine | EN300-329577-0.1g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 0.1g |
$1320.0 | 2023-09-04 | ||
| Enamine | EN300-329577-0.25g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 0.25g |
$1381.0 | 2023-09-04 | ||
| Enamine | EN300-329577-0.5g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 0.5g |
$1440.0 | 2023-09-04 | ||
| Enamine | EN300-329577-1.0g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-329577-2.5g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 2.5g |
$2940.0 | 2023-09-04 | ||
| Enamine | EN300-329577-5.0g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 5.0g |
$4349.0 | 2023-02-23 | ||
| Enamine | EN300-329577-10.0g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 10.0g |
$6450.0 | 2023-02-23 | ||
| Enamine | EN300-329577-1g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 1g |
$1500.0 | 2023-09-04 | ||
| Enamine | EN300-329577-5g |
1-bromo-4-ethyl-2-nitrobenzene |
161988-89-2 | 5g |
$4349.0 | 2023-09-04 |
1-Bromo-4-ethyl-2-nitrobenzene Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-Bromo-4-ethyl-2-nitrobenzene
1-Bromo-4-ethyl-2-nitrobenzene (CAS 161988-89-2): Properties, Applications, and Market Insights
1-Bromo-4-ethyl-2-nitrobenzene (CAS 161988-89-2) is a specialized aromatic compound widely used in organic synthesis and pharmaceutical research. This brominated nitrobenzene derivative features a unique combination of functional groups, making it valuable for constructing complex molecular architectures. With the growing demand for high-purity intermediates in drug discovery, this compound has gained significant attention from researchers and manufacturers alike.
The molecular structure of 1-Bromo-4-ethyl-2-nitrobenzene contains three key functional moieties: a bromine atom at position 1, an ethyl group at position 4, and a nitro group at position 2. This arrangement creates interesting electronic effects that influence its reactivity in cross-coupling reactions and nucleophilic aromatic substitutions. Recent studies highlight its utility in Suzuki-Miyaura coupling reactions, where it serves as an excellent electrophilic partner for constructing biaryl systems.
In the pharmaceutical sector, CAS 161988-89-2 has emerged as a building block for developing novel therapeutic agents. Its structural features make it particularly suitable for creating small molecule inhibitors targeting various enzymes. Researchers have utilized this compound in the synthesis of potential anti-inflammatory compounds and kinase inhibitors, addressing current healthcare challenges like autoimmune diseases and cancer treatment resistance.
The material science applications of 1-Bromo-4-ethyl-2-nitrobenzene are equally noteworthy. As the electronics industry seeks advanced organic semiconductors, this compound has shown promise in the development of π-conjugated systems. Its ability to participate in palladium-catalyzed reactions makes it valuable for creating sophisticated molecular architectures used in OLED materials and organic photovoltaic devices.
From a synthetic chemistry perspective, the bromo and nitro substituents in 1-Bromo-4-ethyl-2-nitrobenzene offer multiple sites for further functionalization. The bromine atom readily participates in metal-halogen exchange reactions, while the nitro group can be reduced to an amine or serve as an electron-withdrawing group in electron-deficient aromatic systems. These properties make it a versatile intermediate for multi-step organic synthesis.
The global market for specialty benzene derivatives like CAS 161988-89-2 has shown steady growth, driven by increasing R&D investments in pharmaceutical and materials science sectors. Manufacturers are focusing on developing high-purity grades of this compound to meet the stringent requirements of GMP-compliant synthesis. Recent supply chain optimizations have improved availability, though quality consistency remains a key consideration for end-users.
Environmental and safety considerations for handling 1-Bromo-4-ethyl-2-nitrobenzene follow standard protocols for aromatic compounds. Proper personal protective equipment and ventilation systems are recommended during laboratory use. The compound's stability profile allows for standard storage conditions, though protection from strong oxidizers is advised to prevent unwanted reactions.
Analytical characterization of 1-Bromo-4-ethyl-2-nitrobenzene typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques verify purity and confirm structural integrity, which is crucial for research applications. Advanced purification methods like recrystallization and column chromatography can achieve purity levels exceeding 99%, meeting the demands of high-throughput screening applications.
Future research directions for CAS 161988-89-2 include exploring its potential in click chemistry applications and as a precursor for metal-organic frameworks (MOFs). The compound's unique substitution pattern offers opportunities for developing novel functional materials with tailored properties. As sustainable chemistry gains prominence, researchers are investigating green synthetic routes for producing this valuable intermediate.
For researchers sourcing 1-Bromo-4-ethyl-2-nitrobenzene, key considerations include batch-to-batch consistency, documentation quality, and technical support from suppliers. Reputable manufacturers provide comprehensive analytical certificates and safety data sheets, ensuring compliance with international standards. The compound's shelf life and storage recommendations should be verified based on specific application requirements.
In conclusion, 1-Bromo-4-ethyl-2-nitrobenzene (CAS 161988-89-2) represents an important building block in modern organic synthesis. Its balanced reactivity profile and multifunctional nature make it valuable across pharmaceutical, materials science, and specialty chemical applications. As research continues to uncover new applications, this compound will likely maintain its position as a versatile synthetic intermediate in cutting-edge chemical development.
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